molecular formula C6H5BrN2O2 B14003486 4-Bromo-1-oxo-1lambda~5~-pyridine-3-carboxamide CAS No. 89581-37-3

4-Bromo-1-oxo-1lambda~5~-pyridine-3-carboxamide

Cat. No.: B14003486
CAS No.: 89581-37-3
M. Wt: 217.02 g/mol
InChI Key: WXDRWGBSJCLMNX-UHFFFAOYSA-N
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Description

4-bromo-1-oxido-pyridine-3-carboxamide is a heterocyclic compound that contains a pyridine ring substituted with a bromine atom at the 4-position, an oxido group at the 1-position, and a carboxamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-oxido-pyridine-3-carboxamide typically involves the bromination of a pyridine derivative followed by the introduction of the oxido and carboxamide groups. One common method involves the bromination of 3-carboxamide-pyridine using bromine or a bromine source under controlled conditions. The oxido group can be introduced through oxidation reactions using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of 4-bromo-1-oxido-pyridine-3-carboxamide may involve large-scale bromination and oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-oxido-pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The oxido group can participate in further oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to modify the oxido group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

4-bromo-1-oxido-pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-bromo-1-oxido-pyridine-3-carboxamide involves its interaction with specific molecular targets. The oxido group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-oxido-pyridine-2-carboxamide
  • 4-bromo-1-oxido-pyridine-4-carboxamide
  • 4-chloro-1-oxido-pyridine-3-carboxamide

Uniqueness

4-bromo-1-oxido-pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 4-position and the oxido group at the 1-position differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

CAS No.

89581-37-3

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

4-bromo-1-oxidopyridin-1-ium-3-carboxamide

InChI

InChI=1S/C6H5BrN2O2/c7-5-1-2-9(11)3-4(5)6(8)10/h1-3H,(H2,8,10)

InChI Key

WXDRWGBSJCLMNX-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC(=C1Br)C(=O)N)[O-]

Origin of Product

United States

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